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Compound of Interest

Compound Name: HOOCCH20-PEG4-CH2COOH

Cat. No.: B1679200

L Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Bis-PEG4-Acid linker,

a versatile tool in the field of bioconjugation. This document covers its alternative names,

physicochemical properties, and detailed experimental protocols for its application in the

synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras

(PROTACS).

Nomenclature and Identification

The Bis-PEG4-Acid linker is known by several alternative names and chemical identifiers,

which are crucial for accurate identification in literature and procurement.

Nomenclature Type

Name/ldentifier

Common Name

Bis-PEG4-Acid

Synonyms PEG4-diacid, COOH-PEG4-COOH

IUPAC Name 4,7,10,13-tetraoxahexadecanedioic acid

CAS Number 31127-85-2

Molecular Formula C12H2208

Molecular Weight 294.30 g/mol

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1679200?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties and Applications

Bis-PEG4-Acid is a homobifunctional linker featuring two terminal carboxylic acid groups
connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure imparts several
desirable properties for bioconjugation:

e Enhanced Solubility: The PEG spacer increases the aqueous solubility of the linker and the
resulting bioconjugates, which is particularly advantageous when working with hydrophobic
molecules.[1]

» Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer, which can
reduce the immunogenicity of the conjugated molecule.

» Defined Length: As a discrete PEG linker, it has a precise length, ensuring homogeneity in
the final bioconjugate.

o Versatile Reactivity: The terminal carboxylic acid groups can be activated to react with
primary amines on biomolecules, such as the lysine residues on antibodies, to form stable
amide bonds.[2]

These properties make Bis-PEG4-Acid a valuable component in the construction of complex
biomolecules for therapeutic and research purposes, including:

Antibody-Drug Conjugates (ADCSs): Linking cytotoxic drugs to monoclonal antibodies for
targeted cancer therapy.[2]

PROTACSs: Connecting a target protein-binding ligand to an E3 ligase-binding ligand for
targeted protein degradation.

Protein Modification: Attaching molecules to proteins to alter their function or properties.[2]

Surface Functionalization: Modifying surfaces for various biomedical applications.

Experimental Protocols: Amine Coupling via
EDC/INHS Chemistry
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The most common application of Bis-PEG4-Acid involves the coupling of its carboxylic acid
groups to primary amines on a target molecule. This is typically achieved through activation
with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-
hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Two-Step Protocol for Bioconjugation

This protocol outlines a general procedure for conjugating Bis-PEG4-Acid to an amine-
containing biomolecule.

Materials:

e Bis-PEG4-Acid linker

» Amine-containing molecule (e.g., antibody, protein, or small molecule)

e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCI)

¢ N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
 Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
o Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

e Quenching Solution: 1 M Tris-HCI, pH 8.0 or 1 M glycine

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for linker
dissolution)

Purification columns (e.g., size-exclusion chromatography)
Procedure:

Step 1: Activation of Bis-PEG4-Acid Linker

e Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

e Prepare a stock solution of Bis-PEG4-Acid in the Activation Buffer. If solubility is limited,
dissolve the linker in a minimal amount of DMF or DMSO before adding it to the buffer.
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o Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the
Activation Buffer.

¢ |n a reaction tube, add the Bis-PEG4-Acid solution.

o Add EDC to the linker solution to achieve a 2- to 10-fold molar excess over the linker.

o Add NHS or Sulfo-NHS to the reaction mixture to achieve a 1.2- to 1.5-fold molar excess
over EDC.

 Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the
reactive NHS ester.

Step 2: Conjugation to the Amine-Containing Molecule

o Immediately add the activated Bis-PEG4-Acid solution to the amine-containing molecule,
which is dissolved in the Coupling Buffer. The molar ratio of the activated linker to the target
molecule should be optimized for the specific application, with a 5- to 20-fold molar excess of
the linker being a common starting point.

 Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with
gentle agitation.

¢ Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM
to deactivate any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

» Purify the conjugate using size-exclusion chromatography or another suitable purification
method to remove excess linker and reaction byproducts.

Table of Key Reaction Parameters for Optimization:
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Parameter

Recommended Range

Notes

Activation pH

45-6.0

Use a non-amine, non-

carboxylate buffer like MES.

Coupling pH

7.2-8.0

Use a non-amine buffer like
PBS.

EDC Molar Excess

2 - 10 fold (over linker)

Higher excess can improve
efficiency but may lead to side

reactions.

NHS/Sulfo-NHS Molar Excess

1.2 - 1.5 fold (over EDC)

Stabilizes the activated

intermediate.

Linker Molar Excess

5 - 20 fold (over target)

Application-dependent and

requires optimization.

Activation Time

15 - 30 minutes

Coupling Time

1 - 2 hours (RT) or overnight
(4°C)

Quenching Agent

Tris or Glycine

Application Workflows and Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows for

the synthesis of an Antibody-Drug Conjugate (ADC) and a Proteolysis Targeting Chimera
(PROTAC) using the Bis-PEG4-Acid linker.

Antibody-Drug Conjugate (ADC) Synthesis Workflow
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Caption: General workflow for ADC synthesis using Bis-PEG4-Acid.

Proteolysis Targeting Chimera (PROTAC) Synthesis
Workflow
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Caption: General workflow for PROTAC synthesis using Bis-PEG4-Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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